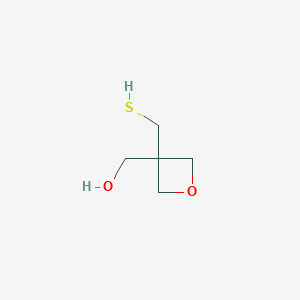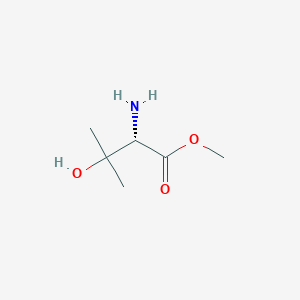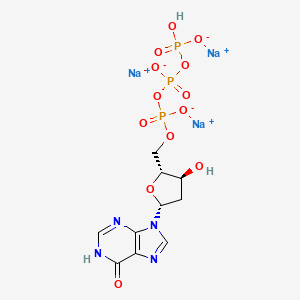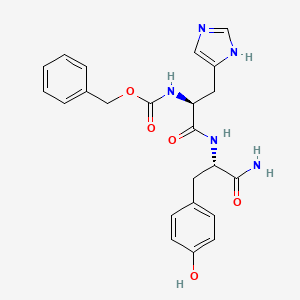
(3-(Mercaptomethyl)oxetan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Mercaptomethyl)oxetan-3-yl)methanol is a chemical compound with a unique structure featuring an oxetane ring substituted with a mercaptomethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Mercaptomethyl)oxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where an oxetane derivative is treated with a thiol reagent under basic conditions to introduce the mercaptomethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Mercaptomethyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-(Mercaptomethyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological systems. It can also serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its reactivity with biological thiols make it a candidate for the development of new drugs, particularly those targeting oxidative stress and related conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-(Mercaptomethyl)oxetan-3-yl)methanol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. Additionally, the oxetane ring can participate in ring-opening reactions, leading to the formation of new chemical entities that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3-(Hydroxymethyl)oxetan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a mercaptomethyl group.
(3-(Aminomethyl)oxetan-3-yl)methanol: Contains an aminomethyl group instead of a mercaptomethyl group.
(3-(Chloromethyl)oxetan-3-yl)methanol: Features a chloromethyl group in place of the mercaptomethyl group.
Uniqueness
(3-(Mercaptomethyl)oxetan-3-yl)methanol is unique due to the presence of both the oxetane ring and the mercaptomethyl group. This combination of functionalities allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above. The thiol group, in particular, provides unique reactivity that can be exploited in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H10O2S |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
[3-(sulfanylmethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C5H10O2S/c6-1-5(4-8)2-7-3-5/h6,8H,1-4H2 |
InChI Key |
YYSCJOBZWKSUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)


![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)


![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)


![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
